molecular formula C17H12O3 B14917299 2-hydroxy-5-naphthalen-2-yl-benzoic Acid

2-hydroxy-5-naphthalen-2-yl-benzoic Acid

Cat. No.: B14917299
M. Wt: 264.27 g/mol
InChI Key: SZOHGQLRLIZQHC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(naphthalen-2-yl)benzoic acid is an organic compound with the molecular formula C17H12O3 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a hydroxyl group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(naphthalen-2-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthol and salicylic acid.

    Reaction Conditions: The reaction involves the esterification of salicylic acid with 2-naphthol in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, under reflux conditions.

    Purification: The crude product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-5-(naphthalen-2-yl)benzoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(naphthalen-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The naphthyl group can undergo reduction to form a dihydronaphthalene derivative.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-Hydroxy-5-(naphthalen-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(naphthalen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitrobenzoic acid: Another derivative of benzoic acid with a nitro group instead of a naphthyl group.

    2-Hydroxy-5-methylbenzoic acid: A derivative with a methyl group instead of a naphthyl group.

Uniqueness

2-Hydroxy-5-(naphthalen-2-yl)benzoic acid is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives

Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

2-hydroxy-5-naphthalen-2-ylbenzoic acid

InChI

InChI=1S/C17H12O3/c18-16-8-7-14(10-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,19,20)

InChI Key

SZOHGQLRLIZQHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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